molecular formula C13H17N5O2S B2564433 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2194846-57-4

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2564433
CAS No.: 2194846-57-4
M. Wt: 307.37
InChI Key: PTERTMYJGLIQJC-UHFFFAOYSA-N
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Description

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a sophisticated synthetic molecule designed for advanced medicinal chemistry and drug discovery research. It features a unique hybrid architecture that incorporates two privileged heterocyclic pharmacophores: a 1,3-dimethyl-1H-pyrazole and a 1,3,4-thiadiazole, linked through a piperidine core. The 1,3,4-thiadiazole moiety is a well-documented scaffold in anticancer agent development due to its ability to disrupt key enzymatic processes, such as inhibiting carbonic anhydrase isoforms (CAI, CAII, CAXII, CAIX) that are overexpressed in various tumors . This heterocyclic system is also recognized for its broad potential to be engineered into molecules that exhibit cytotoxic properties against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and lung (H460) carcinomas . Concurrently, the pyrazole component is a biologically privileged structure with immense therapeutic potential and is a key structural feature in numerous pharmacologically active compounds . The strategic fusion of these potent heterocycles into a single entity makes this compound a highly valuable chemical probe for researchers investigating new mechanisms of action in oncology and antimicrobial therapy. It serves as a key intermediate for the synthesis of more complex molecular libraries and is an ideal candidate for structure-activity relationship (SAR) studies aimed at developing novel targeted therapies. Its primary research value lies in its potential to interact with multiple biological targets, providing a versatile tool for exploratory biology and hit-to-lead optimization campaigns.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERTMYJGLIQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound’s design shares similarities with piperidine-based derivatives reported in recent literature. Key structural analogs include:

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Piperidine Substituent Heterocycle Type Biological Activity Reference
Target Compound 1,3-Dimethylpyrazole-5-carbonyl 1,3,4-Thiadiazole Hypothetical (e.g., enzyme inhibition)
4-(2-(Benzylthio)-1,3,4-oxadiazol-5-yl)-1-(4-tosyl)piperidine (5a) Oxadiazole-thiol 1,3,4-Oxadiazole Antibacterial, enzyme inhibition
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) Benzodioxol-carbonyl Benzodioxole AMPA receptor modulation, anti-fatigue
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives Pyrazolopyrimidine Pyrazolotriazolopyrimidine Enzyme inhibition, isomerization studies

Key Observations :

  • Heterocycle Impact : The thiadiazole group in the target compound differs from oxadiazole in 5a by replacing oxygen with sulfur, increasing lipophilicity and polarizability. This may enhance membrane permeability but reduce aqueous solubility compared to oxadiazole analogs.

Physicochemical and Pharmacokinetic Properties

Hypothetical properties were inferred using computational tools and analog

Table 2: Predicted Physicochemical Properties
Property Target Compound 5a (Oxadiazole-thiol) Fipronil (Pyrazole pesticide)
Molecular Weight ~350 g/mol ~450 g/mol 437.14 g/mol
LogP (Lipophilicity) ~2.5 ~3.0 4.0
Hydrogen Bond Acceptors 6 5 7
Sulfur Content 2 atoms 2 atoms 1 atom

Discussion :

  • The target compound’s moderate LogP (~2.5) suggests better solubility than fipronil but lower than 5a , balancing absorption and distribution.
  • The absence of halogen atoms (cf. fipronil’s trifluoromethyl groups) may reduce toxicity risks but limit hydrophobic interactions with targets.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2SC_{15}H_{19}N_{5}O_{2}S. It contains a pyrazole moiety which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study on similar pyrazole compounds showed promising results against various bacterial strains, including E. coli and S. aureus . The presence of the thiadiazole group in the compound may enhance its interaction with microbial targets.

Anticancer Properties

Pyrazoles have been recognized for their potential as anticancer agents. In a related study, compounds with similar structures were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing cytotoxic effects and potential synergistic activity when combined with doxorubicin . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

Pyrazole derivatives have been shown to exhibit anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound may play a role in modulating inflammatory responses.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
  • Receptor Modulation : Interaction with various receptors could lead to changes in cellular signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.

Case Studies

StudyObjectiveFindings
Umesha et al. (2009)Test pyrazole derivatives against breast cancerNotable cytotoxicity and synergistic effects with doxorubicin observed.
Selvam et al. (2014)Evaluate anti-bacterial activityCompound showed significant inhibition against E. coli and S. aureus.
Chovatia et al. (2015)Assess anti-tubercular activityCertain derivatives exhibited promising results against Mycobacterium tuberculosis.

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